6-Hydroxynaphthalene-2-carboxylic acid is a significant organic compound with the IUPAC name reflecting its structure. It is characterized by the presence of a hydroxyl group and a carboxylic acid group on the naphthalene ring, specifically at positions 6 and 2, respectively. This compound is utilized in various fields including organic synthesis and pharmaceuticals.
Source: The compound can be derived from 2-naphthol through several synthetic routes, primarily involving carboxylation reactions.
Classification: It belongs to the class of naphthoic acids, which are aromatic compounds containing both naphthalene and carboxylic acid functional groups. Its molecular formula is and it has a CAS number of 16712-64-4.
The synthesis of 6-hydroxynaphthalene-2-carboxylic acid can be achieved through various methods:
The molecular structure of 6-hydroxynaphthalene-2-carboxylic acid consists of:
The chemical reactivity of 6-hydroxynaphthalene-2-carboxylic acid includes:
The mechanism by which 6-hydroxynaphthalene-2-carboxylic acid exerts its effects in biological systems typically involves:
The applications of 6-hydroxynaphthalene-2-carboxylic acid are diverse:
This compound continues to be an area of interest for research due to its unique properties and potential applications across multiple scientific domains.
6-Hydroxynaphthalene-2-carboxylic acid (6HN) represents a structurally significant naphthalene derivative characterized by the fusion of carboxylic acid and phenolic hydroxyl groups on a naphthalene scaffold. This arrangement confers unique physicochemical properties, including pH-dependent solubility and metal-chelating capabilities. Its IUPAC name (6-hydroxynaphthalene-2-carboxylic acid) systematically describes the hydroxy substitution at position 6 and carboxylic acid at position 2. Alternative designations include 6-hydroxy-2-naphthoic acid and 2-hydroxy-6-naphthalenecarboxylic acid, reflecting its bifunctional nature [6] [8] .
(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one, designated AZD5153, exemplifies a sophisticated bivalent pharmacological agent engineered for epigenetic modulation. Its IUPAC name precisely encodes the (R)-stereochemistry at the dimethylpiperazinone moiety, the triazolopyridazine pharmacophore, and the phenoxyethyl linker connecting these domains. The molecular formula (C₂₅H₃₃N₇O₃) and average mass (479.58 g/mol) reflect its complexity [2] [4] [5].
Table 1: Nomenclature and Molecular Characteristics
Compound | Systematic Name | Molecular Formula | CAS Registry | Molecular Weight (g/mol) |
---|---|---|---|---|
6-Hydroxynaphthalene-2-carboxylic Acid | 6-Hydroxynaphthalene-2-carboxylic acid | C₁₁H₈O₃ | 16712-64-4 | 188.18 |
AZD5153 | (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one | C₂₅H₃₃N₇O₃ | 1869912-39-9 | 479.58 |
The synthesis of 6HN has been established for decades, with early industrial routes focusing on oxidation pathways of substituted naphthalenes. A significant advancement came with the patenting of an efficient oxidation process using 6-isopropylnaphthalene precursors, employing catalysts like cobalt naphthenate and oxidants such as oxygen or peroxymonosulfuric acid under alkaline conditions. This method improved yields and purity for industrial-scale production, particularly for applications in polymer chemistry [3].
In contrast, AZD5153 emerged from cutting-edge 21st-century drug discovery. Published research in the Journal of Medicinal Chemistry (2016) details its optimization from a series of bivalent triazolopyridazine compounds targeting bromodomain and extraterminal (BET) proteins. Researchers exploited structure-activity relationship (SAR) studies to enhance BRD4 binding affinity and optimize pharmacokinetic properties. Key milestones included achieving simultaneous binding to two bromodomains within BRD4 (bivalent binding) and demonstrating potent in vivo tumor growth inhibition in xenograft models, leading to its designation as a development candidate by AstraZeneca [2] [5].
6HN maintains significant relevance in materials science. Its primary application lies in synthesizing thermotropic liquid crystalline polymers, particularly aromatic polyesters like Vectra®. These polymers exploit the rigidity of the naphthalene core and hydrogen-bonding potential for high-temperature stability and mechanical strength. Furthermore, 6HN serves as a precursor for functionalized derivatives such as 5-bromo-6-hydroxy-2-naphthoic acid, used in advanced organic syntheses. Recent investigations explore its role in forming cocrystals with molecules like caffeine, potentially modulating solid-state properties for pharmaceutical applications. It also finds niche applications as a probe in enzymatic studies involving cytochrome P450 enzymes (e.g., CYP199A2) [6] [3] .
AZD5153 occupies a prominent position in oncology and epigenetics research. Its bivalent BET inhibition (IC₅₀ = 5 nM against BRD4) offers a mechanistic advantage over monovalent inhibitors, leading to more profound suppression of oncogenes like MYC. Current research extensively investigates its efficacy, both alone and in combination therapies, across diverse hematological malignancies (e.g., AML, multiple myeloma) and solid tumors (e.g., ovarian cancer, colorectal cancer, thyroid carcinoma). Synergistic effects are particularly noted with PARP inhibitors (e.g., BMN673) and CDK4/6 inhibitors (e.g., palbociclib), highlighting its role in overcoming therapeutic resistance. Emerging research also explores its immunomodulatory potential by repolarizing tumor-associated macrophages (TAMs) towards an antitumor M1 phenotype, sensitizing tumors to immune checkpoint inhibitors like anti-PD-L1 antibodies [2] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7